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For Immediate Release

New Haven, CT – December 2, 2025 – Preclinical data on the novel PROTAC® estrogen

receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in

palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings

position vepdegestrant as a promising therapeutic option for patients who have developed

resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced

breast cancer.

In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model,

ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a

remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially

greater than that observed with the CDK4/6 inhibitors palbociclib (60 mg/kg, orally) and

abemaciclib (50 mg/kg, orally), which demonstrated TGIs of 57% and 40%, respectively, in the

same model.[3]

Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of

action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination

and subsequent proteasomal degradation, leading to a more profound and sustained

suppression of ER signaling compared to conventional therapies.[4][5]
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Comparative Efficacy in Palbociclib-Resistant
Models
The following table summarizes the preclinical efficacy of vepdegestrant compared to other

therapeutic agents in palbociclib-resistant ER+ breast cancer models.

Compound Model Dosing
Tumor Growth
Inhibition (TGI)

Source

Vepdegestrant

(ARV-471)

ST941/HI/PBR

(PDX)

10 mg/kg, p.o.,

q.d.
102% [1][2][3]

Palbociclib
ST941/HI/PBR

(PDX)

60 mg/kg, p.o.,

q.d.
57% [3]

Abemaciclib
ST941/HI/PBR

(PDX)

50 mg/kg, p.o.,

q.d.
40% [3]

Abemaciclib
Palbociclib-

Resistant PDX
Not specified Responsive [6][7][8]

Elacestrant
CDK4/6i-

Resistant PDX
Not specified Active [9]

Camizestrant +

Palbociclib

ST1799PBR

(PDX)
Not specified 78% [10]

Camizestrant +

Abemaciclib

ST1799PBR

(PDX)
Not specified 89% [10]

Camizestrant +

Ribociclib

ST1799PBR

(PDX)
Not specified 76% [10]

Experimental Protocols
Vepdegestrant in Palbociclib-Resistant PDX Model
(ST941/HI/PBR)
The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an

ER Y537S mutation, through continuous exposure to palbociclib.[1]
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Animal Model: 6- to 12-week-old female athymic nude mice.

Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously

implanted.[1]

Treatment: Once tumors reached a mean volume of approximately 125-250 mm³, mice were

treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or

abemaciclib (50 mg/kg).[1][3]

Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated

using the formula: (width² x length) / 2.[1]

Abemaciclib in Palbociclib-Resistant Xenograft Model
A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-

week-old female BALB/c nude mice.[11]

Animal Model: Four-week-old female BALB/c nude mice.

Tumor Implantation: 1 x 10⁷ MCF7-PR cells were suspended in Matrigel and injected.

Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor

volumes were monitored every 2-3 days.[11]

Visualizing the Mechanisms of Action and
Resistance
The development of resistance to palbociclib is multifactorial, often involving the upregulation of

alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism

of potent ER degradation offers a direct way to counteract the primary driver of these tumors.
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Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.

The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell

proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge

through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the

ER, the primary driver of this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Vepdegestrant (ARV-471) Demonstrates Superior
Efficacy in Palbociclib-Resistant Breast Cancer Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15565710#sp-471-s-performance-in-
palbociclib-resistant-breast-cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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